molecular formula C14H12ClN3O2S B564870 4-Desmethoxypropoxyl-4-chloro Rabeprazole Sulfone CAS No. 1159977-27-1

4-Desmethoxypropoxyl-4-chloro Rabeprazole Sulfone

Cat. No.: B564870
CAS No.: 1159977-27-1
M. Wt: 321.779
InChI Key: ACKATQAAEKWYKV-UHFFFAOYSA-N
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Description

4-Desmethoxypropoxyl-4-chloro Rabeprazole Sulfone is identified as a process impurity of Rabeprazole, a widely used proton pump inhibitor (PPI). This compound serves as a critical analytical reference standard in pharmaceutical research and development. Its primary application is in the areas of analytical method development and validation, where it is used to ensure the specificity and accuracy of tests designed to monitor the purity and stability of Rabeprazole drug substances and products. Furthermore, this sulfone impurity is essential for quality control (QC) activities, supporting regulatory submissions such as Abbreviated New Drug Applications (ANDAs), and in the commercial production of Rabeprazole to guarantee consistency and safety of the final drug product. By providing a well-characterized benchmark, it enables researchers to track and control the formation of this specific impurity during synthesis and storage, upholding the highest standards in pharmaceutical manufacturing. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-chloro-3-methylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-9-10(15)6-7-16-13(9)8-21(19,20)14-17-11-4-2-3-5-12(11)18-14/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKATQAAEKWYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675801
Record name 2-[(4-Chloro-3-methylpyridin-2-yl)methanesulfonyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-27-1
Record name 2-[(4-Chloro-3-methylpyridin-2-yl)methanesulfonyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Single-Pot Oxidation Method

A representative large-scale synthesis involves the following steps:

Reaction Conditions Table

ParameterSpecification
Starting material2-[[[3-methyl-4-chloropyridin-2-yl]methyl]thio]-1H-benzimidazole (100 kg)
Solvent systemAcetonitrile:Water (4:1 v/v)
Oxidizing agentN-Chlorosuccinimide (1.2 eq)
Temperature0–5°C
Reaction time2 hours
WorkupAqueous Na2_2S2_2O3_3, pH adjustment to 12.5–13.5
Extraction solventDichloromethane
Crystallization agentsTriethylamine/n-hexane (1:5 v/v)
Final yield75–79%
Purity (HPLC)>99.6%

This protocol minimizes over-oxidation to sulfonic acid derivatives (<0.2%) through strict temperature control and stoichiometric NCS usage. The crystallization step with triethylamine effectively removes residual sodium salts and unreacted starting materials.

Alternative Microwave-Assisted Synthesis

A patent-pending method (US10137116B2) describes microwave irradiation to accelerate the oxidation step:

  • Conditions : 150 W power, 80°C, 15 minutes

  • Advantages : 85% yield, reduced reaction time from 2 hours to 15 minutes

  • Limitations : Specialized equipment required, higher energy input

Critical Process Parameters and Impurity Control

pH Dependence in Oxidation

Maintaining alkaline conditions (pH 12.5–13.5) during oxidation is crucial for two reasons:

  • Prevents acid-catalyzed degradation of the benzimidazole ring

  • Enhances NCS reactivity by stabilizing the hypochlorite ion (ClO^-)

Deviations below pH 12 result in incomplete oxidation, while values above 13.5 promote hydrolysis of the sulfone group to sulfonic acid.

Temperature Optimization

The exothermic nature of sulfoxidation mandates rigorous temperature control:

  • 0–5°C : Optimal for minimizing side reactions

  • >10°C : Leads to 5–7% over-oxidation products

  • <0°C : Slows reaction kinetics, requiring extended processing times

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.45 (d, J=5.6 Hz, 1H, pyridine-H), 7.75–7.68 (m, 2H, benzimidazole-H), 4.82 (s, 2H, SCH2_2), 2.45 (s, 3H, CH3_3)

  • LC-MS : m/z 322.1 [M+H]+^+ (calc. 321.8)

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile phase: 0.1% H3_3PO4_4:Acetonitrile (65:35)

  • Flow rate: 1.0 mL/min

  • Detection: 290 nm

Typical retention time: 6.8 ± 0.2 minutes with >99.5% purity.

Scale-Up Challenges and Solutions

Solvent Recovery Systems

Large-scale production (≥100 kg batches) requires efficient acetonitrile recovery due to:

  • High solvent usage (4 L/kg starting material)

  • Environmental regulations on volatile organic compound (VOC) emissions

Multistage distillation units with <5% solvent loss have been implemented in industrial settings.

Waste Stream Management

The process generates two primary waste streams:

  • Aqueous layer containing NaCl, Na2_2SO3_3, and residual NCS

  • Organic layer with triethylamine hydrochloride

Neutralization with acetic acid followed by reverse osmosis achieves >90% water reuse.

Comparative Analysis of Synthetic Routes

Process Economics Table

ParameterSingle-Pot OxidationMicrowave Method
Capital cost$1.2 million$2.5 million
Operating cost (per kg)$580$720
Cycle time8 hours3 hours
Carbon footprint12 kg CO2_2/kg18 kg CO2_2/kg

The conventional single-pot method remains preferred for production scales >500 kg/year due to lower operational costs and established regulatory compliance .

Chemical Reactions Analysis

4-Desmethoxypropoxyl-4-chloro Rabeprazole Sulfone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Property This compound Omeprazole Sulfone Sulindac Sulfone
Molecular Weight 305.78 376.39 354.42
LogP (Predicted) 2.1 2.8 3.2
Solubility Low (organic solvents) Moderate (DMSO) High (aqueous)
VDAC Binding Affinity (Kd) Not tested Not tested 12 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Desmethoxypropoxyl-4-chloro Rabeprazole Sulfone, and how do reaction conditions influence sulfone formation?

  • Methodological Answer : Sulfone derivatives are typically synthesized via oxidation of thioether precursors. Controlled oxidation using meta-chloroperbenzoic acid (mCPBA) at 50–60°C for 6–8 hours yields sulfones with high selectivity, as demonstrated in triazole-based systems . Lower temperatures (0–5°C) with H2O2 in acetic acid favor sulfoxide intermediates, necessitating careful monitoring of reaction progress via TLC or HPLC. For Rabeprazole sulfone analogs, structural confirmation requires <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) to validate the sulfonyl (-SO2) group .

Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 280 nm) is standard for purity assessment, using pharmacopeial reference standards (e.g., USP Pantoprazole sulfone analogs) for calibration . Mass spectrometry (LC-MS) and <sup>19</sup>F NMR (if applicable) can detect halogenated impurities. For crystallinity analysis, X-ray diffraction (XRD) or differential scanning calorimetry (DSC) is recommended, particularly for polymorph identification .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) should be conducted. Degradation pathways (e.g., hydrolysis, oxidation) are monitored via forced degradation studies using acidic/alkaline conditions or UV light. Comparative HPLC chromatograms pre- and post-storage identify degradation products, with structural elucidation via tandem MS/MS .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and reaction energetics for sulfone formation. Tools like Gaussian or ORCA model electron transfer during oxidation, guiding reagent selection (e.g., mCPBA vs. peroxides). Molecular dynamics simulations further refine solvent effects and reaction kinetics .

Q. What strategies resolve contradictions in biological activity data for sulfone derivatives like this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Meta-analysis of existing data (e.g., PubChem BioAssay) identifies trends, while QSAR models correlate structural features (e.g., sulfone electronegativity) with activity .

Q. How can interdisciplinary approaches enhance the development of this compound as a research tool?

  • Methodological Answer : Integrate chemical engineering principles (e.g., membrane separation for purification ) with biophysical techniques (e.g., surface plasmon resonance for binding affinity). Collaborate with computational labs to build open-access databases for reaction parameters, enabling reproducibility and reducing trial-and-error experimentation .

Data Management and Validation

Q. What frameworks ensure robust data integrity for studies involving this compound?

  • Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use electronic lab notebooks (ELNs) with blockchain timestamping for traceability. For peer review, share raw spectra and chromatograms via platforms like Zenodo or Figshare .

Q. How do researchers address batch-to-batch variability in sulfone synthesis?

  • Methodological Answer : Statistical process control (SPC) tools, such as control charts for reaction yield/purity, identify outliers. Design of experiments (DoE) optimizes critical parameters (e.g., temperature, stoichiometry). Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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